molecular formula C19H22F3NO2 B15290046 (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan

(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan

Cat. No.: B15290046
M. Wt: 353.4 g/mol
InChI Key: ZIPVIFLOFKQIGT-MSOLQXFVSA-N
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Description

(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is a synthetic compound that belongs to the class of hasubanan alkaloids. These compounds are known for their complex structures and potential biological activities. The trifluoroacetyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan typically involves multiple steps, starting from simpler organic molecules. One common method involves the trifluoroacetylation of a precursor molecule using trifluoroacetic anhydride or trifluoroacetyl chloride . The reaction conditions often require anhydrous environments and the use of catalysts such as palladium or other transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled temperatures and pressures, often in the presence of solvents like dichloromethane, ether, or acetonitrile . The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can have different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is unique due to its complex structure and the presence of both a methoxy group and a trifluoroacetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H22F3NO2

Molecular Weight

353.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(1R,10S)-4-methoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone

InChI

InChI=1S/C19H22F3NO2/c1-25-14-5-4-13-6-9-18-8-3-2-7-17(18,15(13)12-14)10-11-23(18)16(24)19(20,21)22/h4-5,12H,2-3,6-11H2,1H3/t17-,18+/m1/s1

InChI Key

ZIPVIFLOFKQIGT-MSOLQXFVSA-N

Isomeric SMILES

COC1=CC2=C(CC[C@]34[C@]2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1

Canonical SMILES

COC1=CC2=C(CCC34C2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1

Origin of Product

United States

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